

# Ethyl 2-methyl-4-pentenoate: A Versatile Synthon in Modern Organic Chemistry

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## Compound of Interest

Compound Name: *Ethyl 2-methyl-4-pentenoate*

Cat. No.: *B044335*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Ethyl 2-methyl-4-pentenoate**, a seemingly simple  $\gamma,\delta$ -unsaturated ester, has emerged as a versatile and valuable building block in the intricate world of organic synthesis. Its unique structural features, including a terminal double bond, an ester functionality, and a stereogenic center at the  $\alpha$ -position, provide multiple handles for a diverse array of chemical transformations. This guide delves into the core applications of **Ethyl 2-methyl-4-pentenoate**, offering insights into its synthetic utility, supported by quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.

## Strategic Importance in Synthesis

The strategic importance of **Ethyl 2-methyl-4-pentenoate** lies in its ability to serve as a precursor to a variety of complex molecular architectures. The terminal olefin is amenable to a range of transformations, including metathesis, hydroboration-oxidation, and Wacker-type oxidations, allowing for carbon-chain elongation and functional group interconversion. The ester moiety can be hydrolyzed, reduced, or converted to other functional groups, while the  $\alpha$ -methyl group provides a point of stereochemical control, making it a valuable chiral building block in asymmetric synthesis.

## Key Applications and Transformations

# Claisen Rearrangements: Accessing Functionalized Carboxylic Acids

The  $\gamma,\delta$ -unsaturated nature of **Ethyl 2-methyl-4-pentenoate** makes it an ideal substrate for Claisen rearrangements, powerful carbon-carbon bond-forming reactions. Both the Johnson-Claisen and Ireland-Claisen variants have been successfully employed to generate highly functionalized carboxylic acids and their derivatives, which are key intermediates in the synthesis of natural products and pharmaceuticals.

The Johnson-Claisen rearrangement, typically carried out by heating the corresponding allylic alcohol (derived from the reduction of **Ethyl 2-methyl-4-pentenoate**) with an orthoester in the presence of a weak acid, leads to the formation of a new  $\gamma,\delta$ -unsaturated ester with a two-carbon extension.[1][2][3]

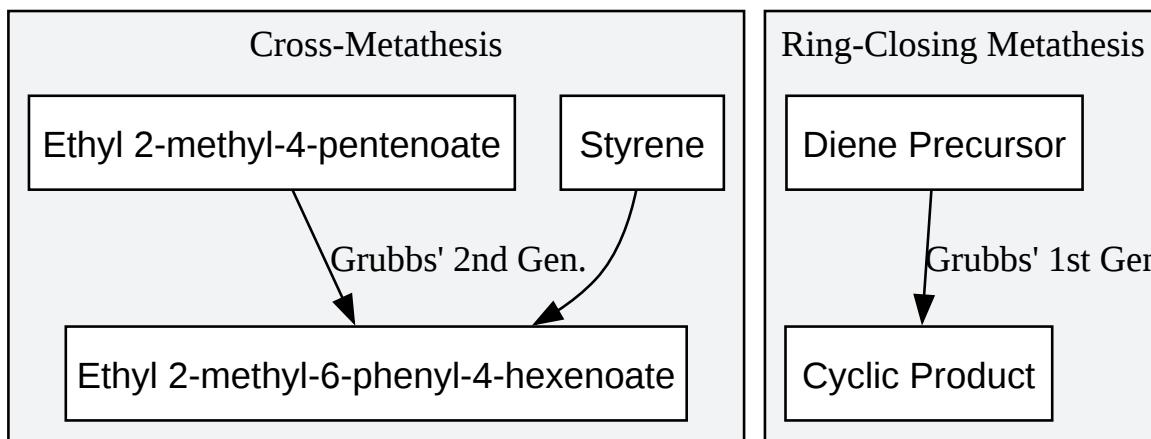
The Ireland-Claisen rearrangement of the silyl ketene acetal derived from **Ethyl 2-methyl-4-pentenoate** offers a milder alternative and allows for greater stereochemical control.[4][5][6][7] By carefully selecting the base and reaction conditions, either the (E)- or (Z)-enolate can be formed preferentially, leading to the diastereoselective formation of the rearranged product.

Table 1: Representative Claisen Rearrangements of **Ethyl 2-methyl-4-pentenoate** Derivatives

Rearrange ment Type	Substrate	Conditions	Product	Diastereom eric Ratio	Yield (%) (d.r.)
Johnson- Claisen	2-methyl-4- penten-1-ol	Triethyl orthoacetate, propionic acid, 140 °C	Ethyl 4- methyl-6- heptenoate	-	75
Ireland- Claisen	Silyl ketene acetal of Ethyl 2- methyl-4- pentenoate	1. LDA, THF, -78 °C; 2. TMSCl; 3. Toluene, reflux	(2R,3S)-2,3- dimethyl-4- pentenoic acid	95:5	88

## Experimental Protocol: Ireland-Claisen Rearrangement of **Ethyl 2-methyl-4-pentenoate**

To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq) dropwise. The solution is stirred for 30 minutes, after which **Ethyl 2-methyl-4-pentenoate** (1.0 eq) is added slowly. After stirring for 1 hour, trimethylsilyl chloride (1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in toluene and refluxed for 12 hours. The reaction is then quenched with 1 M HCl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to afford the desired 2,3-dimethyl-4-pentenoic acid.



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